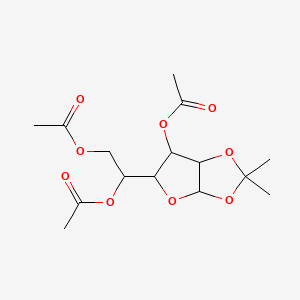![molecular formula C25H27IN2O2 B12104013 3-propyl-2-[(1E,3E)-5-[(2Z)-3-propyl-2,3-dihydro-1,3-benzoxazol-2-ylidene]penta-1,3-dien-1-yl]-1,3-benzoxazol-3-ium iodide](/img/structure/B12104013.png)
3-propyl-2-[(1E,3E)-5-[(2Z)-3-propyl-2,3-dihydro-1,3-benzoxazol-2-ylidene]penta-1,3-dien-1-yl]-1,3-benzoxazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dipropyloxadicarbocyanine iodide is a fluorescent dye known for its lipophilic properties and cell membrane permeability. It is commonly used in various scientific research applications, particularly in the fields of biology and chemistry. The compound is characterized by its ability to stain cell membranes and other lipid-soluble biological structures, making it a valuable tool for imaging and analytical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dipropyloxadicarbocyanine iodide typically involves the condensation of 3-propyl-2-benzoxazolium iodide with 3-propyl-2-(3H)-benzoxazolylidene-1-propenyl iodide. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an appropriate solvent like ethanol. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3,3’-Dipropyloxadicarbocyanine iodide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Dipropyloxadicarbocyanine iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its fluorescence properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered fluorescence properties, while reduction may produce reduced forms with different spectral characteristics .
Wissenschaftliche Forschungsanwendungen
3,3’-Dipropyloxadicarbocyanine iodide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in cell membrane staining and imaging, as well as in the study of lipid-soluble biological structures.
Medicine: Utilized in diagnostic assays and imaging techniques to visualize cellular structures and processes.
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications
Wirkmechanismus
The mechanism of action of 3,3’-Dipropyloxadicarbocyanine iodide involves its ability to integrate into lipid membranes due to its lipophilic nature. Once integrated, the compound exhibits fluorescence, allowing for the visualization of cell membranes and other lipid-rich structures. The molecular targets include cell membranes and lipid-soluble biological structures, and the pathways involved are primarily related to membrane integration and fluorescence emission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Diethyloxadicarbocyanine iodide: Similar in structure but with ethyl groups instead of propyl groups.
3,3’-Dipentyloxadicarbocyanine iodide: Contains pentyl groups, leading to different lipophilicity and fluorescence properties
Uniqueness
3,3’-Dipropyloxadicarbocyanine iodide is unique due to its specific propyl groups, which confer distinct lipophilic and fluorescence characteristics. This makes it particularly suitable for certain imaging and analytical applications where other similar compounds may not perform as effectively .
Eigenschaften
Molekularformel |
C25H27IN2O2 |
|---|---|
Molekulargewicht |
514.4 g/mol |
IUPAC-Name |
(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C25H27N2O2.HI/c1-3-18-26-20-12-8-10-14-22(20)28-24(26)16-6-5-7-17-25-27(19-4-2)21-13-9-11-15-23(21)29-25;/h5-17H,3-4,18-19H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VILDQFLUZSBAGE-UHFFFAOYSA-M |
Isomerische SMILES |
CCCN\1C2=CC=CC=C2O/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCC.[I-] |
Kanonische SMILES |
CCCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate](/img/structure/B12103968.png)
![3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)




![1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol](/img/structure/B12104001.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12104003.png)

